

Texas Red: A Comprehensive Technical Guide for Advanced Molecular Biology Applications

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For Researchers, Scientists, and Drug Development Professionals

Texas Red, a sulforhodamine 101 acid chloride, is a bright red fluorescent dye widely utilized in molecular biology for its robust performance and spectral characteristics.[1][2] This in-depth guide provides a technical overview of its properties, applications, and detailed protocols for its use in key molecular biology techniques.

Core Properties and Spectral Characteristics

Texas Red is valued for its strong fluorescence emission in the red spectrum, making it an excellent choice for various imaging and detection applications.[2][3] Its key spectral properties are summarized below, providing a quantitative basis for experimental design and comparison with other fluorophores.

Property	Value	Reference
Excitation Maximum	586 - 596 nm	[4]
Emission Maximum	603 - 615 nm	
Molar Extinction Coefficient (ε)	~85,000 cm ⁻¹ M ⁻¹ at 596 nm	_
Quantum Yield (Φ)	~0.93	_
Molecular Weight	~625 g/mol	-



Applications in Molecular Biology

The versatility of **Texas Red** allows for its use in a multitude of molecular biology applications. Its bright signal and good photostability make it a reliable tool for visualizing and quantifying biological molecules and processes. Key applications include:

- Immunofluorescence (IF): **Texas Red**-conjugated antibodies are extensively used to detect and localize specific proteins within cells and tissues.
- Fluorescence In Situ Hybridization (FISH): Labeled nucleic acid probes with **Texas Red** enable the visualization of specific DNA or RNA sequences within chromosomes and cells.
- Flow Cytometry: **Texas Red**, often in tandem with R-phycoerythrin (PE) as PE-**Texas Red**, is used for multi-color analysis of cell populations.
- Protein and Nucleic Acid Labeling: The sulfonyl chloride group of Texas Red reacts readily
 with primary amines on proteins and modified nucleic acids, allowing for stable conjugation.

Experimental Protocols

Detailed methodologies for the key applications of **Texas Red** are provided below. These protocols offer a starting point for experimental design and can be optimized based on specific research needs.

Protein Labeling with Texas Red-X, Succinimidyl Ester

This protocol outlines the general steps for conjugating **Texas Red**-X, a succinimidyl ester derivative, to a protein, typically an antibody. The succinimidyl ester reacts efficiently with primary amines on the protein to form a stable amide bond.

Materials:

- Purified protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS) at 1-2 mg/mL.
- Texas Red-X, succinimidyl ester
- Anhydrous dimethylsulfoxide (DMSO)

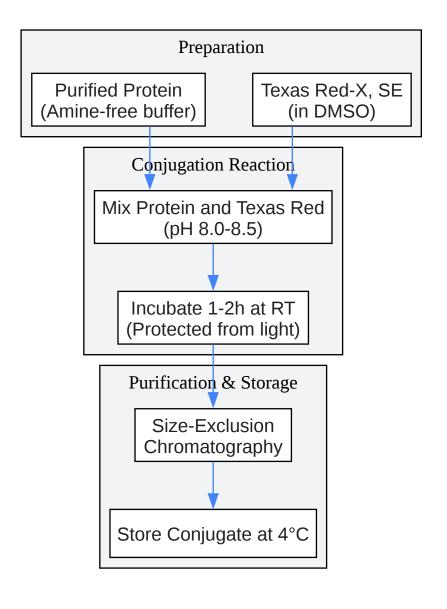


- 1 M Sodium bicarbonate
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Protein Solution: Dissolve the protein in an amine-free buffer such as phosphatebuffered saline (PBS). Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.
- Prepare Texas Red Solution: Immediately before use, dissolve the Texas Red-X, succinimidyl ester in anhydrous DMSO to create a stock solution.
- Reaction:
 - Add 1 M sodium bicarbonate to the protein solution to raise the pH to 8.0-8.5.
 - Slowly add the desired molar excess of the reactive **Texas Red** solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.





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Caption: Workflow for Protein Conjugation with Texas Red-X.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a **Texas Red**-conjugated secondary antibody for indirect immunofluorescence to detect a specific antigen in cultured cells.

Materials:

Cultured cells on coverslips



- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody (specific to the target antigen)
- Texas Red-conjugated secondary antibody (specific to the primary antibody host species)
- · Mounting medium with an antifade reagent

Procedure:

- · Cell Culture and Fixation:
 - Grow cells on sterile coverslips to the desired confluency.
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization:
 - If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Blocking:
 - Incubate the cells in Blocking Buffer for 30-60 minutes to reduce nonspecific antibody binding.
- Primary Antibody Incubation:

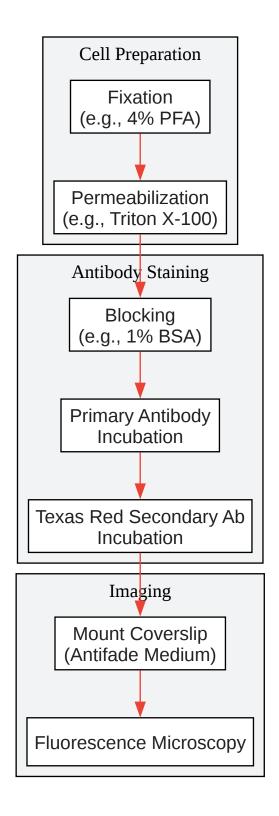
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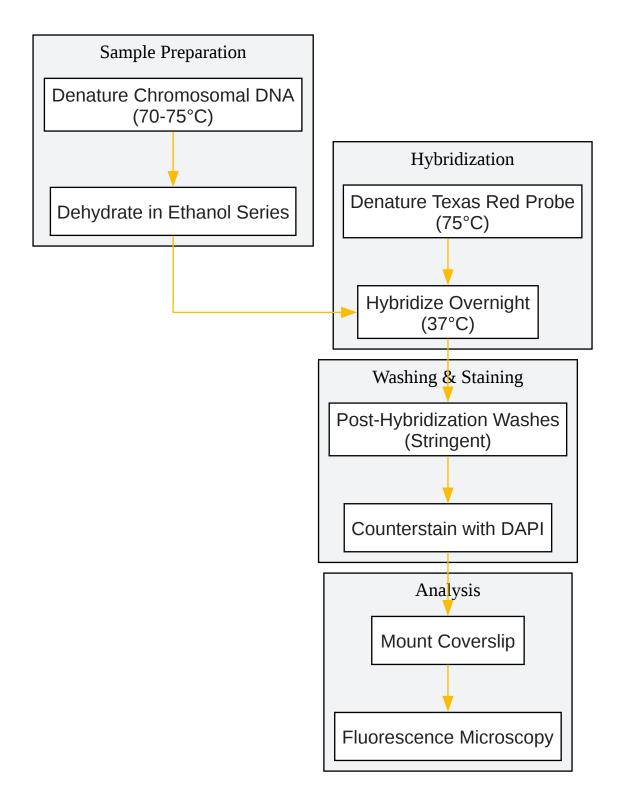


- Dilute the primary antibody in Blocking Buffer to the recommended concentration.
- Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the Texas Red-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
 - Wash three times with PBS, protected from light.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the coverslips and allow the mounting medium to cure.
- Imaging:
 - Visualize the **Texas Red** fluorescence using a fluorescence microscope with appropriate filters.

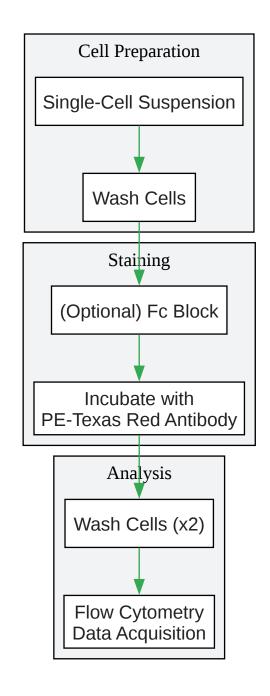












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